molecular formula C19H23N5O3 B5547237 (1S*,5R*)-6-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane

(1S*,5R*)-6-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane

Cat. No. B5547237
M. Wt: 369.4 g/mol
InChI Key: VLZOBRSEUYPGJN-UONOGXRCSA-N
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Description

Synthesis Analysis

The synthesis of related diazabicyclo[3.2.2]nonane derivatives has been explored in various studies. For example, compounds within this class have been synthesized and evaluated for their potential as alpha 7 nicotinic acetylcholine receptor (nAChR) agonists, indicating a structured approach to enhancing cognitive function in disorders like schizophrenia (O’Donnell et al., 2010). The methodologies employed in these syntheses are critical for developing compounds with desired biological activities.

Molecular Structure Analysis

The molecular structure of diazabicyclo[3.2.2]nonane derivatives has been extensively studied. Investigations into the conformational preferences of these molecules reveal that they adopt specific spatial arrangements conducive to interacting with biological targets. For instance, NMR spectroscopy has been used to elucidate the conformational behaviors of related esters derived from diazabicyclo[3.3.1]nonanes, providing insights into the stereo-electronic effects influencing their biological activity (Izquierdo et al., 1989).

Chemical Reactions and Properties

The chemical reactivity of diazabicyclo[3.2.2]nonane derivatives is shaped by their structural features, which enable various chemical transformations. For example, the aminomethylation of related compounds has been explored as a method for introducing new functional groups, expanding the chemical diversity and potential pharmacological profiles of these molecules (Dotsenko et al., 2007).

Physical Properties Analysis

The physical properties of diazabicyclo[3.2.2]nonane derivatives, such as solubility and stability, are crucial for their development as pharmacological agents. Studies focusing on the vaporization enthalpies of related heterocyclic compounds provide valuable data on their volatility, which can influence their formulation and delivery (Lipkind et al., 2011).

Chemical Properties Analysis

The chemical properties of diazabicyclo[3.2.2]nonane derivatives, including their reactivity and interaction with biological targets, are pivotal in determining their therapeutic potential. The influence of different hydrogen bond acceptor systems on the biological activity of these compounds highlights the importance of chemical modifications in achieving desired selectivity and efficacy (Eibl et al., 2013).

properties

IUPAC Name

(2,6-dimethoxypyridin-3-yl)-[(1S,5R)-3-pyrimidin-2-yl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-26-16-7-6-15(17(22-16)27-2)18(25)24-11-13-4-5-14(24)12-23(10-13)19-20-8-3-9-21-19/h3,6-9,13-14H,4-5,10-12H2,1-2H3/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZOBRSEUYPGJN-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C(=O)N2CC3CCC2CN(C3)C4=NC=CC=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC(=C(C=C1)C(=O)N2C[C@H]3CC[C@@H]2CN(C3)C4=NC=CC=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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